molecular formula C10H19NO2S B2715338 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide CAS No. 1396675-44-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide

Cat. No.: B2715338
CAS No.: 1396675-44-7
M. Wt: 217.33
InChI Key: NYHMTVGMUGTVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a hydroxy group, and a methylthio group, making it a subject of interest in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the Hydroxy and Methylthio Groups: The hydroxy group can be introduced via hydroboration-oxidation of an alkene, while the methylthio group can be added through a nucleophilic substitution reaction using a suitable thiol.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used for oxidation.

    Reduction: LiAlH4 or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, possibly due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular structures, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxylate: An ester derivative with different reactivity.

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide is unique due to its combination of functional groups, which provide diverse reactivity and potential biological activity. The presence of the cyclopropane ring adds to its structural complexity and potential for inducing strain in molecular interactions.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(13,5-6-14-2)7-11-9(12)8-3-4-8/h8,13H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMTVGMUGTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.